molecular formula C16H18F3N3O2 B1265350 N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]cyclopentanecarboxamide

N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]cyclopentanecarboxamide

Cat. No. B1265350
M. Wt: 341.33 g/mol
InChI Key: QXFVQXRFCWCTQE-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[4-[(2,2,2-trifluoro-1-oxoethyl)amino]phenyl]ethylideneamino]cyclopentanecarboxamide is an anilide and a trifluoroacetamide.

Scientific Research Applications

  • Synthesis and Modification of Polyamides and Peptides :

    • The compound has been utilized in the synthesis of polyamides and peptides, particularly in the deprotection and acylation processes. This involves the selective modification of amino groups in various compounds, which is crucial in the synthesis of complex molecules (Pak & Hesse, 1998).
  • Acylation Reactions in Organic Chemistry :

    • It plays a significant role in acylation reactions. For instance, its derivatives have been studied for regioselective acylation reactions in organic synthesis, highlighting the versatility of the trifluoroacetyl group in chemical transformations (Fenn & Lister, 1975).
  • Insecticide Development :

    • Some derivatives of this compound are used in the development of novel insecticides, particularly those effective against lepidopterous pests. These compounds exhibit strong insecticidal activity and safety for non-target organisms, making them suitable for integrated pest management programs (Tohnishi et al., 2005).
  • Anticancer Agent Synthesis :

    • Research has been conducted on synthesizing functionalized amino acid derivatives containing trifluoroacetyl groups for potential use as anticancer agents. These compounds have shown promising cytotoxicity against various human cancer cell lines, indicating their potential in cancer treatment (Kumar et al., 2009).
  • Antibacterial and Antifungal Applications :

    • Derivatives of N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]cyclopentanecarboxamide have been studied for their antibacterial and antifungal properties. This research is vital in developing new pharmaceuticals for treating infections (Sujatha, Shilpa, & Gani, 2019).

properties

Product Name

N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]cyclopentanecarboxamide

Molecular Formula

C16H18F3N3O2

Molecular Weight

341.33 g/mol

IUPAC Name

N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]cyclopentanecarboxamide

InChI

InChI=1S/C16H18F3N3O2/c1-10(21-22-14(23)12-4-2-3-5-12)11-6-8-13(9-7-11)20-15(24)16(17,18)19/h6-9,12H,2-5H2,1H3,(H,20,24)(H,22,23)/b21-10+

InChI Key

QXFVQXRFCWCTQE-UFFVCSGVSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1CCCC1)/C2=CC=C(C=C2)NC(=O)C(F)(F)F

Canonical SMILES

CC(=NNC(=O)C1CCCC1)C2=CC=C(C=C2)NC(=O)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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